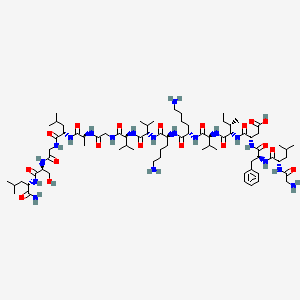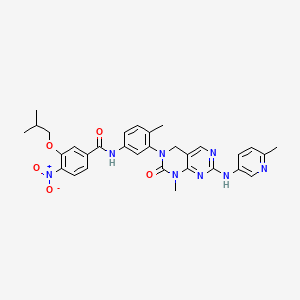
Sterebin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Sterebin F is typically extracted from the leaves of Stevia rebaudiana. The extraction process involves drying and powdering the leaves, followed by extraction with hot methanol. The methanol extract is then evaporated to dryness and dissolved in water. Non-polar compounds are extracted with chloroform, while more polar compounds are extracted with ethyl acetate .
Análisis De Reacciones Químicas
Sterebin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sterebin F has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal structures and reactions.
Biology: Investigated for its hypoglycemic activity and potential use in diabetes treatment.
Medicine: Explored for its potential therapeutic effects in managing blood sugar levels.
Industry: Utilized in the development of natural sweeteners and dietary supplements.
Mecanismo De Acción
Sterebin F exerts its hypoglycemic effects by interacting with specific molecular targets and pathways involved in glucose metabolism. It is believed to enhance insulin sensitivity and promote glucose uptake in cells, thereby lowering blood sugar levels .
Comparación Con Compuestos Similares
Sterebin F is part of a group of labdane-type diterpenoids found in Stevia rebaudiana. Similar compounds include sterebin E, sterebin G, and sterebin H. These compounds share structural similarities but differ in their specific biological activities and potency .
This compound stands out due to its significant hypoglycemic activity, making it a unique candidate for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H34O4 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3Z)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O4/c1-13(9-12-21)7-8-14-19(4)11-6-10-18(2,3)16(19)15(22)17(23)20(14,5)24/h7-9,14-17,21-24H,6,10-12H2,1-5H3/b8-7+,13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |
Clave InChI |
RMAJUEUHZWCNQM-FHELPVNXSA-N |
SMILES isomérico |
C/C(=C/CO)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |
SMILES canónico |
CC(=CCO)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)










